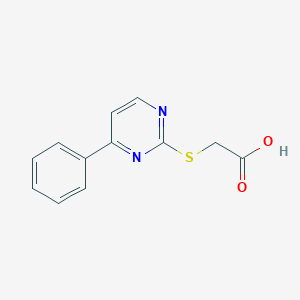

2-((4-Phenylpyrimidin-2-yl)thio)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylpyrimidin-2-yl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c15-11(16)8-17-12-13-7-6-10(14-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOPWPIWMGJZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346013 | |

| Record name | Acetic acid, [(4-phenyl-2-pyrimidinyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88768-48-3 | |

| Record name | Acetic acid, [(4-phenyl-2-pyrimidinyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Phenylpyrimidin 2 Yl Thio Acetic Acid and Its Analogues

General Synthetic Routes to Pyrimidinylthioacetic Acid Scaffolds

The assembly of the pyrimidinylthioacetic acid framework is typically achieved through two primary strategic approaches: the sequential construction involving the initial synthesis of a 2-mercaptopyrimidine (B73435) followed by S-alkylation, or the use of multicomponent reactions to build the heterocyclic core with the necessary functionalities in place or readily available for conversion.

S-Alkylation Strategies of 2-Mercaptopyrimidines with Haloacetic Acid Derivatives

A prevalent and straightforward method for synthesizing pyrimidinylthioacetic acids is the S-alkylation of a pre-formed 2-mercaptopyrimidine intermediate. This reaction is a classic nucleophilic substitution where the sulfur atom of the mercapto group acts as the nucleophile, displacing a halide from a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid.

The general reaction involves the deprotonation of the 2-mercaptopyrimidine (which can exist in tautomeric equilibrium with the pyrimidine-2(1H)-thione form) to form a more potent nucleophilic thiolate anion. nih.gov This is typically achieved using a suitable base. The resulting thiolate then attacks the α-carbon of the haloacetic acid derivative.

A representative reaction is the synthesis of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamide, where 4-phenyl-6-p-tolylpyrimidine-2-thiol is reacted with a 2-chloro-N-substituted phenylacetamide in the presence of a base like potassium carbonate in a solvent such as acetone. researchgate.netresearchgate.net A similar strategy would be employed for the synthesis of the target acid, using chloroacetic acid or its ester as the alkylating agent. The lability of substituents on the pyrimidine (B1678525) ring, such as a chloro group at the 4-position, can sometimes lead to side reactions, but the 2-methylthio group has been shown to be displaceable under certain nucleophilic conditions. rsc.org

Table 1: Examples of S-Alkylation Conditions for Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product Type |

| 4-Phenyl-6-p-tolylpyrimidine-2-thiol | 2-Chloro-N-substituted phenylacetamide | K₂CO₃ | Acetone | Reflux | Pyrimidinylthioacetamide |

| 2-Mercaptopyrimidine | Alkyl Halide | Base (e.g., NaOH, K₂CO₃) | Ethanol/Acetone | Varies | 2-Alkylthiopyrimidine |

| 4-Chloro-2-methylthiopyrimidine | Sodium Thiophenoxide | Not specified | Not specified | Not specified | 4-Thiophenoxy-2-methylthiopyrimidine |

Haloacetic acids are commonly used reagents in such syntheses, although they are known to be by-products of water disinfection and require careful handling. nih.gov

Multicomponent Reaction Approaches in Pyrimidine Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. Several MCRs have been developed for the synthesis of pyrimidine rings. organic-chemistry.org A notable sustainable approach involves an iridium-catalyzed regioselective synthesis of pyrimidines from amidines and up to three different alcohols. nih.govorganic-chemistry.orgacs.orgfigshare.com This method proceeds through a series of condensation and dehydrogenation steps, forming C-C and C-N bonds with high efficiency and liberating only hydrogen and water as byproducts. nih.govacs.org

While not directly producing the 2-mercapto functionality, these MCRs can generate highly substituted pyrimidine cores. To adapt this for the synthesis of the target compound, one might use a 2-chloropyrimidine (B141910) derivative synthesized via MCR, which could then undergo nucleophilic substitution with a sulfur source. Alternatively, thiourea (B124793) or its derivatives could potentially be incorporated as one of the components in a modified MCR to directly install the required 2-thio group.

Another three-component coupling reaction catalyzed by ZnCl₂ allows for the synthesis of 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org By selecting appropriate starting materials, this method could be adapted to build the 4-phenylpyrimidine (B189444) skeleton.

Precursor Chemistry and Intermediate Derivatization for 2-((4-Phenylpyrimidin-2-yl)thio)acetic Acid Synthesis

The synthesis of the target molecule is critically dependent on the efficient preparation of key precursors, namely the substituted 2-mercaptopyrimidine core and the subsequent introduction of the thioacetic acid side chain.

Synthesis of Substituted 2-Mercaptopyrimidines

The most common and versatile method for synthesizing 4-substituted-2-mercaptopyrimidines is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and thiourea. researchgate.netnih.gov For the specific synthesis of the 4-phenyl-2-mercaptopyrimidine precursor, benzalacetophenone (chalcone) or a related derivative would be reacted with thiourea in the presence of a base, typically in an alcoholic solvent.

The general procedure involves refluxing a mixture of the chalcone (B49325) derivative and thiourea with a base such as potassium hydroxide (B78521) in ethanol. researchgate.netnih.gov The reaction proceeds via a Michael addition of thiourea to the enone system, followed by intramolecular cyclization and dehydration to yield the dihydropyrimidinethione, which then aromatizes to the final 2-mercaptopyrimidine product. This method is robust and allows for a wide variety of substituents on the pyrimidine ring by varying the starting chalcone. researchgate.net

A classic method for preparing the parent 2-mercaptopyrimidine involves the reaction of 1,1,3,3-tetraethoxypropane (B54473) with thiourea. orgsyn.org This highlights the general principle of using a 1,3-dicarbonyl equivalent and a thiourea component to construct the pyrimidine ring. orgsyn.org

Table 2: Synthesis of 4,6-Disubstituted-2-mercaptopyrimidines from Chalcones

| Chalcone Derivative | Reagent | Base | Solvent | Condition | Yield |

| (E)-1-Phenyl-3-p-tolylprop-2-en-1-one | Thiourea | KOH | Ethanol | Reflux (6 hrs) | 78% |

| (E)-Thienyl Chalcones | Thiourea | NaOH | Ethanol | Reflux (18-30 hrs) | Not specified |

| Generic Chalcone | Thiourea | KOH | Ethanol | Reflux (12 hrs) | Not specified |

Introduction of the Thioacetic Acid Moiety via Nucleophilic Substitution

Once the 4-phenyl-2-mercaptopyrimidine precursor is obtained, the thioacetic acid group is introduced via a nucleophilic substitution reaction. slideshare.net The mercapto group on the pyrimidine ring serves as the nucleophile, attacking an electrophilic reagent that provides the acetic acid moiety. The most common electrophiles for this purpose are haloacetic acids (e.g., chloroacetic acid, bromoacetic acid) or their corresponding esters (e.g., ethyl chloroacetate). rsc.org

The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more reactive thiolate anion. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. The reaction of the thiolate with the haloacetic acid derivative proceeds via an SN2 mechanism. If an ester like ethyl chloroacetate (B1199739) is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product. The synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid from its corresponding amide by hydrolysis showcases a method for converting derivatives to the final acid. mdpi.com

Optimization of Reaction Conditions and Novel Synthetic Pathways

Optimizing reaction conditions is essential for achieving high yields and purity in the synthesis of this compound. Key parameters that are often investigated include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.net For instance, in multicomponent reactions, acetic acid has been shown to be a superior solvent over others, and reflux conditions significantly increase the yield compared to room temperature reactions. researchgate.net

In the context of pyrimidine synthesis via condensation, the choice of acid or base catalyst can be critical. For the condensation of S-alkylisothiourea with β-ketoesters, strong acids like trifluoromethanesulfonic acid (TfOH) were found to be superior to weaker acids for driving the cyclization step to completion. nih.gov

Preclinical Pharmacological Activities of 2 4 Phenylpyrimidin 2 Yl Thio Acetic Acid Derivatives

Antimicrobial Efficacy Studies

The antimicrobial potential of 2-((4-phenylpyrimidin-2-yl)thio)acetic acid derivatives has been extensively investigated. These studies have revealed that certain structural features can confer potent activity against a range of pathogenic bacteria and fungi.

Antibacterial Spectrum and Potency against Pathogenic Strains

A series of 2-((5-cyano-6-oxo-4-substitutedphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-substituted sulfamoyl)phenyl) acetamide derivatives have been synthesized and evaluated for their antibacterial activity. nih.govpreprints.org Notably, these compounds have shown broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. preprints.org The presence of a halogen atom on the phenyl ring at the 4-position of the pyrimidine (B1678525) core was found to significantly enhance the antibacterial activity.

Specifically, derivatives bearing a 4-bromophenyl group exhibited potent activity against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values for some of the most active compounds were determined, highlighting their potential as effective antibacterial agents. nih.govpreprints.org One particular derivative, 2-((4-(4-bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide, demonstrated significant wide-spectrum antimicrobial activity. preprints.org

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

| Compound ID | Modification | Test Organism | MIC (µg/mL) |

|---|---|---|---|

| Compound A | 4-bromophenyl at pyrimidine C4, N,N-diethylsulfamoylphenyl acetamide | Staphylococcus aureus | 3.9 |

| Compound A | 4-bromophenyl at pyrimidine C4, N,N-diethylsulfamoylphenyl acetamide | Escherichia coli | 7.8 |

| Compound B | 4-chlorophenyl at pyrimidine C4, N-acetylsulfamoylphenyl acetamide | Staphylococcus aureus | 7.8 |

| Compound B | 4-chlorophenyl at pyrimidine C4, N-acetylsulfamoylphenyl acetamide | Escherichia coli | 15.6 |

Data is representative of findings from cited research. nih.govpreprints.org

Antifungal Spectrum and Potency against Fungal Isolates

The antifungal properties of this compound derivatives have also been a subject of investigation. Studies have shown that these compounds can exhibit significant activity against various fungal pathogens. For instance, a series of 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles were synthesized and evaluated for their in vitro fungicidal activities against Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov

Several of these compounds exhibited excellent fungicidal activities. nih.gov One derivative in particular, where the alkylthio group was a benzyl group and the phenyl ring on the pyrimidine was substituted with fluorine, displayed the best activity against the tested fungi. nih.gov

Furthermore, in a study of 2-((5-cyano-6-oxo-4-substitutedphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-substituted sulfamoyl)phenyl) acetamide derivatives, several compounds demonstrated notable antifungal activity against Candida albicans. nih.govpreprints.org The minimum inhibitory concentration (MIC) values indicated that these derivatives have the potential to be developed as antifungal agents.

Table 2: In Vitro Antifungal Activity of Selected this compound Derivatives

| Compound ID | Modification | Test Organism | MIC (µg/mL) |

|---|---|---|---|

| Compound C | 2-(benzylthio)-6-(4-fluorophenyl)pyrimidin-4-yl)-1H-benzimidazole | Botrytis cinerea | 1.25 |

| Compound C | 2-(benzylthio)-6-(4-fluorophenyl)pyrimidin-4-yl)-1H-benzimidazole | Sclerotinia sclerotiorum | 2.5 |

| Compound D | 4-bromophenyl at pyrimidine C4, N,N-diethylsulfamoylphenyl acetamide | Candida albicans | 7.8 |

Data is representative of findings from cited research. preprints.orgnih.gov

Anticancer and Antiproliferative Potential Assessment

The anticancer properties of this compound derivatives have been a significant area of research, with numerous studies reporting their cytotoxic effects against various cancer cell lines.

In vitro Cytotoxicity against Various Cancer Cell Lines

A number of studies have demonstrated the in vitro cytotoxicity of this compound derivatives against a range of human cancer cell lines. For example, a series of new polyheterocyclic compounds based on pyrimidine-2-thiones were synthesized and screened for their potential antitumor activity. nih.gov Several of these compounds exhibited considerable cytotoxic action with IC50 values in the micromolar range against human colon carcinoma and hepatocellular carcinoma cell lines. nih.gov

Another study focused on 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives, which are structurally related to the core compound. unife.it Several of these derivatives demonstrated IC50 values of less than 20 µM against U937 cancer cells. unife.it Furthermore, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown potent anticancer activity, particularly against the PC3 (prostate carcinoma) cell line. nih.gov

Table 3: In Vitro Cytotoxicity of Selected this compound Analogs

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound E | Pyrimidine-2-thione derivative | Human Colon Carcinoma | 20.88 - 31.92 |

| Compound E | Pyrimidine-2-thione derivative | Hepatocellular Carcinoma | 35.22 - 42.63 |

| Compound F | 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivative | U937 (Histiocytic Lymphoma) | < 20 |

| Compound G | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 |

| Compound G | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | > 100 |

Data is representative of findings from cited research. nih.govunife.itnih.gov

Proposed Molecular Mechanisms of Antiproliferative Action

The molecular mechanisms underlying the antiproliferative action of these derivatives are multifaceted and appear to involve the inhibition of key cellular processes. One proposed mechanism is the inhibition of protein kinases, which are often dysregulated in cancer. unife.it For instance, pyrazolo[3,4-d]pyrimidines, which share a similar heterocyclic core, are known to exert their anticancer effects by inhibiting various protein kinases. unife.it

Another potential mechanism is the targeting of receptor tyrosine kinases such as EGFR and VEGFR-2. rsc.org A study on novel 4-thiophenyl-pyrazole, pyridine (B92270), and pyrimidine derivatives revealed that some of these compounds exhibited potent dual inhibition of EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis. rsc.org The most active compounds were found to induce cell cycle arrest and apoptosis. rsc.org

Furthermore, some derivatives have been shown to interfere with DNA replication and induce apoptosis. unife.it The interaction with DNA and the induction of programmed cell death are common mechanisms of action for many cytotoxic agents.

Anti-inflammatory Response Modulation

Derivatives of this compound have also been investigated for their anti-inflammatory properties. These studies suggest that these compounds can modulate the inflammatory response through various mechanisms.

Several studies have reported the synthesis and in vivo anti-inflammatory activity of related dihydropyrimidine-5-yl]-acetic acid derivatives. researchgate.netnih.gov In these studies, the compounds were evaluated using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. Some of the synthesized compounds showed moderate to remarkable anti-inflammatory activity when compared to the standard drug diclofenac sodium. researchgate.netnih.gov

The structure-activity relationship studies revealed that the nature and position of substituents on the aryl rings significantly influenced the anti-inflammatory activity. researchgate.net For instance, the presence of a methoxy group at the para position of the aryl ring at C-4 of the dihydropyrimidine ring was found to enhance the anti-inflammatory activity. researchgate.net

While the precise molecular mechanisms for this class of compounds are still under investigation, the anti-inflammatory effects of structurally similar compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, modulation of pro-inflammatory and anti-inflammatory cytokines could also play a role in their anti-inflammatory effects.

Inhibition of Inflammatory Mediators and Pathways

Derivatives of this compound have demonstrated notable anti-inflammatory properties by intervening in key inflammatory pathways. In preclinical studies, certain pyrimidine derivatives have been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated human leukemia monocytic cells (THP-1) in a dose-dependent manner nih.govnih.gov. This suggests an ability to interfere with the inflammatory cascade initiated by bacterial endotoxins. The anti-inflammatory effects of these compounds are often linked to their ability to suppress the production of pro-inflammatory mediators. For instance, some pyrrole derivatives, which share structural similarities, have been found to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α in systemic inflammation models nih.gov. The pursuit of novel anti-inflammatory agents is critical, and compounds based on scaffolds like pyrrole and pyrimidine are considered promising structures for development nih.gov. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase enzymes, which in turn prevents the synthesis of prostaglandins, key mediators of inflammation mdpi.commdpi.com.

Cyclooxygenase (COX) Isoform Selectivity and Inhibition

A significant aspect of the anti-inflammatory activity of pyrimidinylthioacetic acid derivatives lies in their interaction with cyclooxygenase (COX) enzymes. Research has focused on the selective inhibition of the COX-2 isoform, which is induced during inflammation, over the constitutive COX-1 isoform that is involved in physiological functions researchgate.net.

Studies have shown that certain newly synthesized pyrimidine derivatives exhibit high selectivity towards COX-2. nih.govnih.gov In in-vitro assays, the inhibitory effects of these compounds on COX-1 and COX-2 were evaluated. Two derivatives, designated L1 and L2, demonstrated superior selectivity for COX-2 compared to the non-selective NSAID piroxicam and showed efficacy comparable to meloxicam, a known preferential COX-2 inhibitor nih.govnih.gov. This selective inhibition is a desirable characteristic for developing anti-inflammatory drugs with a potentially improved safety profile, particularly concerning gastrointestinal side effects associated with COX-1 inhibition researchgate.net. The development of selective COX-2 inhibitors represents a key strategy in creating anti-inflammatory agents with fewer adverse effects mdpi.comijpda.org.

| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Selectivity Index (COX-1/COX-2) | Reference Drug Comparison |

|---|---|---|---|---|

| Derivative L1 | Data Not Specified | Comparable to Meloxicam | High Selectivity for COX-2 | Outperformed Piroxicam |

| Derivative L2 | Data Not Specified | Comparable to Meloxicam | High Selectivity for COX-2 | Outperformed Piroxicam |

| Phenoxyacetic Acid Derivative (XIV) | Data Not Specified | 0.06 µM | Data Not Specified | More potent than Celecoxib |

| Mefenamic Acid | Data Not Specified | 5.3 µM | Data Not Specified | Potent COX-2 Inhibitor |

Other Notable Biological Activities of Pyrimidinylthioacetic Acid Compounds

Beyond their anti-inflammatory effects, compounds featuring the pyrimidinylthioacetic acid scaffold have been investigated for a variety of other biological activities.

Enzyme Inhibition Profiles (e.g., Alpha-Amylase, Urease, Specific Kinases)

The pyrimidine core is a versatile scaffold found in molecules that inhibit various enzymes. While specific data on alpha-amylase or urease inhibition by this compound was not prominent in the reviewed literature, related pyrimidine structures have shown activity against other enzyme classes. For example, certain pyrimidine-based compounds have been identified as inhibitors of host kinase pathways, a mechanism that can be exploited for broad-spectrum antiviral activity. Erlotinib, a quinazoline-based kinase inhibitor, has demonstrated the ability to inhibit cyclin G-associated kinase (GAK) and adaptor-associated kinase 1 (AAK1), which are involved in the replication of various RNA viruses nih.gov. This suggests that pyrimidine derivatives could be designed to target specific kinases involved in disease processes.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Several studies have highlighted the antioxidant potential of pyrimidine derivatives mdpi.com. These compounds have demonstrated the ability to reduce levels of reactive oxygen species (ROS) in inflammatory models, confirming their antioxidant properties nih.govnih.gov. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method derpharmachemica.comnih.govmedcraveonline.com. In such tests, various pyrimidine derivatives have shown remarkable antioxidant activity, in some cases comparable to standard antioxidants like ascorbic acid derpharmachemica.com. This free radical scavenging ability is a crucial aspect of their potential therapeutic profile, as oxidative stress is implicated in numerous pathological conditions.

| Compound Type | Assay | Activity Noted | Reference |

|---|---|---|---|

| Pyrimidine derivatives L1 and L2 | ROS Assay | Reduced free radical levels | nih.govnih.gov |

| Dihydropyrimidinones (4d and 4j) | DPPH Radical Scavenging | Remarkable activity, comparable to ascorbic acid | derpharmachemica.com |

| 3-(pyrimidin-2-yl)-thiazolidinones | DPPH & ABTS Radical Scavenging | Six compounds showed antioxidant activity (EC50: 16.13-49.94 µg/mL for DPPH) | nih.gov |

| Monocyclic pyrimidinium betaine (Compound 3) | DPPH Radical Scavenging | Highest antioxidant activity (44.57%) at 180 min | medcraveonline.com |

Antiviral Activities against Select Viral Targets

The pyrimidine nucleus is a core structure in a multitude of compounds that have been tested for antiviral efficacy. A wide variety of pyrimidine molecules have been developed and evaluated for their ability to inhibit a broad range of viruses. These include influenza virus, respiratory syncytial virus, dengue virus, herpes virus, hepatitis B and C (HCV), and human immunodeficiency virus (HIV) researchgate.netnih.govdntb.gov.ua. Some pyrimido[4,5-d]pyrimidine derivatives have shown promising antiviral activity against human coronaviruses (HCoV-229E and HCoV-OC43) with no cellular toxicity nih.gov. The mechanism of antiviral action can be diverse; for instance, the EGFR kinase, which is involved in the infection processes of viruses like influenza A and HCV, has been identified as a promising antiviral target nih.gov.

Analgesic Properties in Preclinical Models

The analgesic effects of pyrimidine derivatives are often linked to their anti-inflammatory properties researchgate.net. By inhibiting inflammatory mediators like prostaglandins, these compounds can alleviate pain. Preclinical evaluation of analgesic activity is often conducted using models such as the acetic acid-induced writhing test in mice, which is a standard method for screening mild, non-steroidal analgesic agents nih.gov. Studies on novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives and other related pyrimidine compounds have demonstrated their potential as analgesic agents researchgate.netresearchgate.net. The formalin test in mice is another model used to assess both central and peripheral analgesic activities ijbcp.com. The results from these preclinical models suggest that pyrimidine-based compounds possess significant peripheral analgesic activity and could be developed as effective pain-relieving drugs researchgate.netijbcp.com.

Structure Activity Relationship Sar Studies of Pyrimidinylthioacetic Acid Analogues

Impact of Substituents on the Pyrimidine (B1678525) Ring for Biological Activity

Research on related pyrimidine derivatives has shown that the nature and position of substituents on the pyrimidine ring are critical for their biological effects. For instance, in a series of 2,4,5-substituted pyrimidines investigated as tubulin polymerization inhibitors, the substitution pattern was found to be essential for their potent antiproliferative activities. nih.gov The introduction of various functional groups can alter the electron density of the pyrimidine ring, which may affect its binding affinity to biological targets.

In studies of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, the presence of a methyl group at the C6 position of the pyrimidine ring was a key feature of the synthesized compounds that exhibited antimicrobial activity. srce.hrnih.gov While this is not the 4-phenyl analogue, it highlights that even small alkyl substituents on the pyrimidine ring can contribute to the biological profile of the molecule. The precise impact of substituents on the pyrimidine ring of 2-((4-Phenylpyrimidin-2-yl)thio)acetic acid itself requires further targeted studies to elucidate the specific contributions of different functional groups at various positions. The general consensus in the field is that the substituent positioning on the pyrimidine nucleus is a key determinant of the resulting biological activities. nih.gov

Influence of Phenyl Ring Modifications on Compound Potency and Selectivity

Modifications to the phenyl ring at the C4 position of the pyrimidine core can lead to significant changes in the potency and selectivity of the compounds. The phenyl ring can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions. Therefore, altering its electronic and steric properties through substitution can fine-tune these interactions.

A study on a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides demonstrated the importance of the substitution pattern on a phenyl ring within the broader molecular structure for antioxidant activity. Although the substitutions were on a phenylacetamide moiety rather than the C4-phenyl ring, the findings offer valuable insights. The study revealed that compounds with electron-donating groups (like -OH) and electron-withdrawing groups (like -Cl and -NO2) on the N-phenyl ring exhibited good antioxidant activity.

| Compound | Substituent on N-phenyl ring | Antioxidant Activity (% Inhibition) |

|---|---|---|

| 4h | 4-OH | 79.45 |

| 4o | 4-NO2 | 75.23 |

| 4d | 4-Cl | 68.91 |

| Ascorbic acid (Standard) | - | 94.32 |

Similarly, research on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, where a phenyl group was part of a larger substituent, showed that the nature of the substituent on this phenyl ring influenced antimicrobial activity. srce.hrnih.gov Compounds bearing hydroxyl and amino groups on the phenyl ring demonstrated enhanced potency. srce.hrnih.gov For example, derivatives with 4-amino, 4-hydroxy, and 2,5-dihydroxy substitutions on the phenyl ring were found to be more potent antimicrobial agents. srce.hrnih.gov

These findings suggest that the electronic properties of the substituents on the phenyl ring play a crucial role in the biological activity of pyrimidinylthioacetic acid analogues. Both electron-donating and electron-withdrawing groups can enhance activity, indicating that the optimal substitution may depend on the specific biological target and the nature of the binding pocket.

Role of the Thioacetic Acid Linker in Molecular Recognition and Efficacy

The thioacetic acid linker, which connects the pyrimidine ring to the acidic functional group, is a critical element for the molecule's biological activity. This linker provides flexibility and positions the terminal carboxylic acid group for potential interactions with target receptors. The sulfur atom and the carboxylic acid moiety are both capable of forming important interactions, such as hydrogen bonds and ionic bonds, with amino acid residues in a protein's active site.

Furthermore, the carboxylic acid group is often a key pharmacophoric feature. Its ability to exist in an ionized state at physiological pH allows for the formation of strong ionic interactions with positively charged residues like arginine and lysine (B10760008) in a binding site. The acidic nature of this group is often essential for anchoring the molecule to its target. The replacement of the acetic acid with an acetamide, as seen in the study by Dhakhda Suresh K. et al., leads to a different biological profile, in this case, antioxidant activity, highlighting the importance of the terminal functional group. researchgate.net

Conformational Analysis and Steric Hindrance Effects on Biological Activity

The three-dimensional conformation of this compound analogues is a key determinant of their biological activity. The molecule must adopt a specific conformation to fit into the binding site of its biological target. The flexibility of the thioacetic acid linker allows for a range of possible conformations, and the presence of bulky substituents can restrict this flexibility and introduce steric hindrance.

Steric hindrance can have a profound effect on the activity of these compounds. If a substituent is too large, it may prevent the molecule from binding to its target due to steric clashes with the protein surface. The positioning of substituents is therefore critical. For example, in some classes of pyrimidine derivatives, bulky groups at certain positions are not well-tolerated and lead to a decrease in activity.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of this compound derivatives with their biological targets.

Prediction of Binding Modes with Identified Biological Targets (e.g., Hsp70, Kinases)

In the case of Hsp70, which possesses an allosteric binding pocket, derivatives of this compound are predicted to bind in this region, potentially modulating the chaperone's activity. The phenyl group can engage in hydrophobic interactions, while the pyrimidine ring and the thioacetic acid group can form hydrogen bonds and other polar interactions.

Identification of Key Amino Acid Residues Involved in Binding

Through molecular docking studies, key amino acid residues that are crucial for the binding of this compound derivatives have been identified. For example, in various kinase models, the pyrimidine core is often observed to form hydrogen bonds with the backbone atoms of conserved residues in the hinge region. In a study of related pyrimidine derivatives targeting BRD4, key interactions were observed with residues such as Asn140, Tyr97, and Pro82. Similarly, for Hsp70, a reactive cysteine residue within an allosteric pocket has been identified as a potential interaction point for covalent modification by suitably functionalized pyrimidine thioethers.

The acetic acid moiety is predicted to interact with positively charged residues like lysine or arginine, or with polar residues such as serine and threonine, through the formation of hydrogen bonds or salt bridges. The phenyl group typically occupies a hydrophobic pocket, interacting with nonpolar residues like leucine, valine, and phenylalanine.

| Target Protein | Key Interacting Residues (Predicted for Analogs) | Type of Interaction |

| Protein Kinases | Hinge region residues | Hydrogen bonding |

| Hydrophobic pocket residues | Hydrophobic interactions | |

| Charged/Polar residues | Hydrogen bonding, Salt bridges | |

| Hsp70 | Cysteine in allosteric pocket | Potential covalent interaction |

| Hydrophobic pocket residues | Hydrophobic interactions | |

| BRD4 | Asn140, Tyr97, Pro82 | Hydrogen bonding, Hydrophobic interactions |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of molecules like this compound. These calculations can be used to determine various molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

A review of computational studies on triazolo pyrimidine derivatives highlights the utility of DFT in understanding their geometrical and structural aspects. The analysis of HOMO and LUMO energies is particularly important as it provides information about the molecule's reactivity and its ability to participate in charge-transfer interactions. For this compound derivatives, these calculations can help to rationalize their binding affinity and reactivity towards their biological targets. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its non-covalent interactions with proteins.

In Silico Screening and Rational Design Strategies for Lead Optimization

In silico screening and rational design are powerful strategies for the optimization of lead compounds. By utilizing computational models, it is possible to design new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

One common approach is to use the binding mode predicted by molecular docking as a starting point for designing new analogs. Modifications can be introduced to the parent molecule to enhance its interactions with the target protein. For example, additional functional groups can be added to the phenyl ring to form new hydrogen bonds or to better occupy a hydrophobic pocket. The thioacetic acid linker can also be modified to optimize its length and flexibility.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key strategies. In SBDD, the three-dimensional structure of the target protein is used to design ligands that fit perfectly into the binding site. In LBDD, a set of known active and inactive molecules is used to build a model that can predict the activity of new compounds. Both approaches have been successfully applied to the optimization of pyrimidine-based inhibitors.

Elucidation of Proposed Molecular Mechanisms of Action through Computational Approaches

Computational approaches can play a significant role in elucidating the molecular mechanisms of action of this compound derivatives. By combining the results from molecular docking, quantum chemical calculations, and molecular dynamics (MD) simulations, a detailed picture of how these compounds exert their biological effects can be constructed.

MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. These simulations can help to validate the docking poses and to identify key interactions that are maintained throughout the simulation.

Furthermore, computational methods can be used to predict the potential off-target effects of these compounds by screening them against a panel of other proteins. This can help to identify potential side effects and to design more selective inhibitors. A study on pyrimidine thioethers utilized molecular modeling to suggest a plausible biomolecular mechanism of action by identifying their binding to specific receptors.

Conclusion

The chemical compound 2-((4-Phenylpyrimidin-2-yl)thio)acetic acid represents an intriguing molecule within the well-established class of pyrimidine (B1678525) derivatives. While specific experimental data on this particular compound is not extensively documented in publicly available sources, its structural features, based on the known biological importance of the pyrimidine scaffold and the pyrimidinylthioacetic acid class, suggest a high potential for diverse pharmacological activities. The synthetic accessibility of this compound and the numerous possibilities for structural modification make it and its derivatives attractive targets for future drug discovery and development efforts, particularly in the areas of enzyme inhibition, and antimicrobial and anticancer research. Further investigation into the synthesis, characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

Future Directions and Research Perspectives in Pyrimidinylthioacetic Acid Chemistry

Design and Synthesis of Novel Hybrid Molecules Incorporating Pyrimidinylthioacetic Acid Scaffolds

The strategy of molecular hybridization, which involves combining two or more pharmacophores, is a key area of advancement in medicinal chemistry. This approach aims to create hybrid molecules with enhanced biological activity, improved efficacy, and reduced potential for drug resistance compared to their individual components. In the context of pyrimidinylthioacetic acid chemistry, this has led to the development of several novel classes of hybrid molecules.

One notable example is the creation of 2-thiopyrimidine/chalcone (B49325) hybrids . nih.govnih.gov Chalcones, known for their α,β-unsaturated carbonyl group, possess significant anticancer properties. nih.gov By integrating the 2-thiopyrimidine scaffold with a chalcone moiety, researchers have developed hybrid compounds with potent cytotoxic activities against various cancer cell lines, including leukemia, breast, and colon cancer. nih.govnih.gov The synthesis of these hybrids often begins with the reaction of chalcone derivatives with thiourea (B124793). nih.gov

Another important class of hybrid molecules is pyrimidine (B1678525) Schiff bases . nih.govrsc.org Schiff bases, characterized by an imine or azomethine group, are synthesized through the condensation of primary amines with carbonyl compounds. rsc.org Novel Schiff bases incorporating a pyrimidine unit have been synthesized, starting from chalcones which are first converted to oxopyrimidines or thioxopyrimidines. nih.gov These pyrimidine derivatives are then reacted with aldehydes to form the final Schiff base hybrids. nih.gov

Pyrimidine-triazole hybrids also represent a significant area of research. nih.govnih.gov Triazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of pyrazole-triazole hybrids can be achieved through methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This approach allows for the facile N-functionalization of the pyrazole (B372694) before attaching the triazole unit, enabling the creation of a diverse library of multi-substituted hybrid molecules. nih.gov

The general synthetic approach for these hybrid molecules is often a multi-step process, as exemplified by the synthesis of 2-thiopyrimidine/chalcone hybrids. nih.gov

| Step | Description | Starting Materials | Product |

| 1 | Synthesis of Chalcone Derivatives | Appropriate aldehydes and ketones | Chalcone derivatives |

| 2 | Synthesis of 2-Thiopyrimidine Scaffold | Chalcone derivative, thiourea, KOH | 2-Thiopyrimidine derivative |

| 3 | Hybrid Molecule Formation | 2-Thiopyrimidine derivative, linker molecule, second pharmacophore | Final Hybrid Molecule |

Exploration of New Biological Targets and Pathways for Therapeutic Intervention

The structural versatility of the pyrimidinylthioacetic acid scaffold allows for its interaction with a wide array of biological targets, opening up new avenues for therapeutic intervention in various diseases.

In the realm of oncology, derivatives of pyrimidinylthioacetic acid have been investigated as potent anticancer agents . A significant focus has been on the inhibition of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5a . rsc.orgnih.gov These proteins are critical signaling intermediates in cancer cells, and their inhibition can lead to apoptosis. rsc.org Novel 2-thiopyrimidine/chalcone hybrids have been designed and synthesized, with some compounds showing dual inhibitory activity against both STAT3 and STAT5a. rsc.orgnih.gov The anticancer mechanism of some pyrimidine derivatives is also linked to the induction of apoptosis and cell cycle arrest. encyclopedia.pub Furthermore, some pyrimidine-based compounds are being explored as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which are key targets in cancer therapy.

For neurodegenerative disorders such as Alzheimer's disease, pyrimidine derivatives are being developed as cholinesterase inhibitors . nih.govnih.govnih.govveterinaria.org The therapeutic strategy for Alzheimer's disease often involves restoring acetylcholine (B1216132) levels by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Novel pyrimidine and pyridine (B92270) derivatives have been designed as dual-binding site inhibitors of both AChE and BChE. nih.govnih.gov Some of these compounds have shown nanomolar inhibitory activity and also possess antioxidant and metal-chelating properties, which are beneficial in the multifactorial pathology of Alzheimer's disease. nih.govnih.gov

The anti-inflammatory properties of pyrimidine derivatives are also a significant area of research. acs.org The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. acs.org By inhibiting these enzymes, the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, is reduced. acs.org Some pyrimidine derivatives have demonstrated potent and selective COX-2 inhibition.

| Therapeutic Area | Biological Target(s) | Pathophysiological Relevance |

| Cancer | STAT3, STAT5a, EGFR, VEGFR-2 | Uncontrolled cell proliferation, angiogenesis |

| Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurotransmitter depletion, amyloid plaque formation |

| Inflammation | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis, inflammatory response |

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of complex analogues of 2-((4-Phenylpyrimidin-2-yl)thio)acetic acid is being advanced through the adoption of modern, efficient, and sustainable synthetic methodologies. These approaches often lead to higher yields, shorter reaction times, and are more environmentally friendly compared to traditional methods.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis. nih.govencyclopedia.pubacs.orgresearchgate.net This technique utilizes microwave irradiation to rapidly heat polar substances, which can significantly reduce reaction times. nih.gov For instance, the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines has been successfully carried out under microwave irradiation, yielding products in 65–90% yields. nih.gov This method avoids the need for harsh classical conditions and can prevent the decomposition of materials. nih.gov

Ultrasound-assisted synthesis is another green chemistry approach that has been applied to the synthesis of pyrimidines and their fused derivatives. nih.govacs.orgmdpi.comrsc.orgresearchgate.net Ultrasound irradiation can enhance chemical reactivity through the phenomenon of acoustic cavitation. acs.org This method has been shown to dramatically reduce reaction times and, in many cases, increase product yields. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.govrsc.orgnih.govveterinaria.org The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. acs.org More recently, novel iridium-catalyzed MCRs have been developed for the regioselective synthesis of highly substituted pyrimidines from amidines and alcohols. nih.govveterinaria.org This sustainable approach uses readily available starting materials and proceeds through a sequence of condensation and dehydrogenation steps. nih.govveterinaria.org

One-pot synthesis strategies are also being employed to streamline the synthesis of complex pyrimidine derivatives. nih.govmdpi.comnih.gov These methods involve sequential reactions in a single reactor, avoiding the need for isolation and purification of intermediates. This approach is not only time and resource-efficient but also minimizes waste generation. A one-pot, two-stage base/acid-mediated reaction of isothiourea and β-ketoester has been reported for the synthesis of 4-pyrimidone 2-thioethers with broad functional group compatibility. nih.gov

| Synthetic Methodology | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Rapid reaction rates, solvent-free conditions, improved selectivity | Biginelli condensation for pyrimidine synthesis nih.gov |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | Synthesis of fused pyrimidine derivatives nih.gov |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid library generation | Iridium-catalyzed synthesis of substituted pyrimidines nih.govveterinaria.org |

| One-Pot Synthesis | Reduced workup, minimized waste, improved efficiency | Synthesis of 4-pyrimidone 2-thioethers nih.gov |

Predictive Modeling for Efficacy and Absorption Considerations in Early Drug Discovery

In the early stages of drug discovery, predictive modeling and computational tools play a crucial role in assessing the potential of new chemical entities. For pyrimidinylthioacetic acid derivatives, these in silico methods are instrumental in evaluating efficacy, pharmacokinetics, and safety profiles, thereby guiding the selection of the most promising candidates for further development.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of this computational assessment. nih.govnih.govnih.gov Various software tools are used to predict the physicochemical and drug-like properties of synthesized compounds. nih.gov These predictions help to identify molecules with good oral bioavailability and favorable pharmacokinetic profiles. For instance, parameters such as the partition coefficient are evaluated, as they are essential for the absorption and distribution of drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of compounds with their biological activity. veterinaria.orgnih.gov By developing statistically significant 3D-QSAR models, researchers can identify the key structural features that are important for the desired biological effect. veterinaria.org These models can then be used to predict the activity of newly designed analogues and to guide the optimization of lead compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. encyclopedia.pubresearchgate.netmdpi.com This method provides insights into the binding interactions between the pyrimidinylthioacetic acid derivatives and their biological targets. The results of molecular docking studies can help to explain the observed biological activity and can be used to design new compounds with improved binding affinity and selectivity. encyclopedia.pub For example, docking studies have been used to investigate the interaction of pyrimidine derivatives with the active sites of enzymes like dihydrofolate reductase (DHFR).

The integration of these computational approaches allows for a more rational and efficient drug discovery process. By predicting the properties of virtual compounds, researchers can prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources.

| Predictive Modeling Technique | Purpose | Key Information Provided |

| ADMET Prediction | To assess the pharmacokinetic and toxicity profiles of compounds. | Oral bioavailability, blood-brain barrier penetration, potential toxicity. nih.govnih.gov |

| QSAR Studies | To correlate chemical structure with biological activity. | Identification of key structural features for activity, prediction of potency. veterinaria.orgnih.gov |

| Molecular Docking | To predict the binding mode of a ligand to its target. | Binding affinity, key interactions with the active site. encyclopedia.pub |

Preclinical Development Pipeline Considerations for Promising Pyrimidinylthioacetic Acid Candidates

Once promising pyrimidinylthioacetic acid candidates are identified through design, synthesis, and in silico screening, they enter the preclinical development pipeline. This phase involves a series of in vitro and in vivo studies to evaluate their efficacy, safety, and pharmacokinetic properties before they can be considered for clinical trials in humans.

The preclinical evaluation of anticancer agents based on the pyrimidine scaffold typically involves a panel of in vitro cytotoxicity assays against various human cancer cell lines. nih.govencyclopedia.pubveterinaria.org For example, compounds are often screened against cell lines representing different types of cancer, such as breast, colon, and lung cancer. nih.govencyclopedia.pub The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds. mdpi.com Promising candidates are then advanced to in vivo studies using animal models, such as xenograft models in mice, to assess their antitumor efficacy and to determine their pharmacokinetic profiles. acs.org

For anti-inflammatory drug candidates , preclinical evaluation includes in vitro assays to determine their mechanism of action, such as inhibition of COX-1 and COX-2 enzymes. nih.gov The antioxidant properties of the compounds are also often assessed. nih.gov In vivo studies typically involve animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to evaluate the anti-inflammatory activity of the compounds. rsc.org

The drug development pipeline for kinase inhibitors based on the pyrimidine scaffold has seen significant progress, with several compounds advancing to clinical trials. rsc.orgnih.govacs.org The pyrazolo[3,4-d]pyrimidine scaffold, in particular, has proven to be a privileged structure for the development of kinase inhibitors. nih.gov The preclinical development of these inhibitors involves extensive in vitro kinase profiling to determine their selectivity and potency against a panel of kinases. acs.org This is followed by cellular assays to confirm their on-target activity and to assess their effects on cell proliferation and signaling pathways. In vivo efficacy is then evaluated in relevant animal models of cancer. acs.org

A critical aspect of the preclinical development pipeline is the assessment of the pharmacokinetic and safety profiles of the drug candidates. This includes studies on absorption, distribution, metabolism, and excretion (ADME), as well as toxicology studies to identify any potential adverse effects. The data from these preclinical studies are essential for establishing a safe starting dose for human clinical trials and for predicting the therapeutic window of the drug candidate.

| Stage of Preclinical Development | Key Activities | Purpose |

| In Vitro Efficacy | Cell-based assays (e.g., cytotoxicity, enzyme inhibition) | To determine the potency and mechanism of action of the compound. |

| In Vivo Efficacy | Animal models of disease (e.g., xenografts, inflammation models) | To evaluate the therapeutic effect of the compound in a living organism. |

| Pharmacokinetics (ADME) | In vitro and in vivo studies | To understand how the compound is absorbed, distributed, metabolized, and excreted by the body. |

| Safety and Toxicology | In vitro and in vivo toxicity studies | To identify potential adverse effects and to establish a safe dose range for clinical trials. |

Q & A

Q. What are the standard protocols for synthesizing 2-((4-Phenylpyrimidin-2-yl)thio)acetic acid, and how can common impurities be mitigated?

The synthesis typically involves multi-step routes, including nucleophilic substitution between pyrimidine derivatives and thiol-containing intermediates, followed by acetic acid coupling. Key steps include:

- Thiolation : Reacting 4-phenylpyrimidin-2-amine with thiourea under acidic conditions to form the thiol intermediate.

- Acetylation : Coupling the thiol group with bromoacetic acid in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Common impurities arise from incomplete substitution or oxidation of the thioether bond. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR : H NMR shows characteristic peaks for the pyrimidine ring (δ 8.2–8.6 ppm, aromatic protons), thioether-linked methylene (δ 3.8–4.0 ppm), and the carboxylic acid (δ 12–13 ppm). C NMR confirms the carbonyl (δ 170–175 ppm) and pyrimidine carbons.

- IR : Strong absorption bands at ~2550 cm (S-H, if present) and 1680–1720 cm (C=O stretch).

- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H] ions matching the molecular weight (e.g., 287.3 g/mol) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 1–4 weeks) and monitor via LC-MS for hydrolytic or oxidative degradation (e.g., cleavage of the thioether bond) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed biological activity of this compound?

- Molecular Docking : Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina or Schrödinger. Discrepancies may arise from protein flexibility or solvent effects.

- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Free energy calculations (MM-PBSA) can validate binding affinities .

- SAR Analysis : Synthesize analogs (e.g., fluorophenyl or morpholinyl substitutions) to test hypotheses from computational models .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester derivatives).

- Formulation : Use nanoemulsions or liposomes to enhance aqueous solubility.

- Metabolic Stability : Evaluate hepatic microsomal half-life (e.g., rat liver microsomes) and identify CYP450-mediated degradation pathways .

Q. How can researchers validate target engagement in complex biological systems?

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound.

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target, followed by pull-down and LC-MS/MS identification .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions specific to the molecular ion (e.g., m/z 287 → 154).

- Validation Parameters : Include linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%) per FDA guidelines .

Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?

- Chemical Biology : Use click chemistry (e.g., alkyne-tagged analogs) to map cellular interaction networks via proteomics.

- Machine Learning : Train models on existing bioactivity data to predict off-target effects or synergistic drug combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.